molecular formula C10H10F3N B6161707 5-cyclopropyl-2-(trifluoromethyl)aniline CAS No. 1934790-01-8

5-cyclopropyl-2-(trifluoromethyl)aniline

Cat. No. B6161707
CAS RN: 1934790-01-8
M. Wt: 201.2
InChI Key:
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Description

5-Cyclopropyl-2-(trifluoromethyl)aniline, also known as CTAF, is an organic compound that is used in a variety of scientific research applications. CTAF has a wide range of biochemical and physiological effects, as well as a number of advantages and limitations that must be taken into account when using it in laboratory experiments.

Scientific Research Applications

5-cyclopropyl-2-(trifluoromethyl)aniline is used in a variety of scientific research applications. It has been used as an inhibitor of monoamine oxidase, as a substrate for cytochrome P450 enzymes, and as a substrate for drug metabolism studies. It has also been used as a substrate for the detection of cytochrome P450 enzymes, as a tool for investigating the role of cytochrome P450 enzymes in drug metabolism, and as a model compound for the study of drug metabolism. Additionally, 5-cyclopropyl-2-(trifluoromethyl)aniline has been used as a substrate for the detection of cytochrome P450 enzymes in vitro and in vivo.

Mechanism of Action

5-cyclopropyl-2-(trifluoromethyl)aniline works by inhibiting the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO enzymes, 5-cyclopropyl-2-(trifluoromethyl)aniline increases the levels of these neurotransmitters in the brain, resulting in an antidepressant effect.
Biochemical and Physiological Effects
5-cyclopropyl-2-(trifluoromethyl)aniline has a wide range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, resulting in an antidepressant effect. Additionally, 5-cyclopropyl-2-(trifluoromethyl)aniline has been shown to reduce levels of cortisol, a stress hormone, in the body. It has also been shown to reduce inflammation and oxidative stress, as well as to improve cognition and memory.

Advantages and Limitations for Lab Experiments

5-cyclopropyl-2-(trifluoromethyl)aniline has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable in a variety of conditions, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive and readily available, making it an economical choice for experiments. However, 5-cyclopropyl-2-(trifluoromethyl)aniline is also highly toxic, and must be handled with caution in the laboratory.

Future Directions

There are a number of potential future directions for research involving 5-cyclopropyl-2-(trifluoromethyl)aniline. One potential direction is to further explore the antidepressant effects of 5-cyclopropyl-2-(trifluoromethyl)aniline, as well as its potential to reduce cortisol levels in the body. Additionally, further research could be conducted to explore the effects of 5-cyclopropyl-2-(trifluoromethyl)aniline on inflammation and oxidative stress. Additionally, further research could be conducted to explore the potential of 5-cyclopropyl-2-(trifluoromethyl)aniline as a tool for studying drug metabolism. Finally, further research could be conducted to explore the potential of 5-cyclopropyl-2-(trifluoromethyl)aniline as a substrate for cytochrome P450 enzymes.

Synthesis Methods

5-cyclopropyl-2-(trifluoromethyl)aniline can be synthesized using a variety of methods. The most common method is a simple nucleophilic substitution reaction of 5-bromo-2-trifluoromethylaniline with cyclopropyl bromide in the presence of a base. Other methods include the use of a Friedel-Crafts alkylation reaction, a Williamson ether synthesis, and a palladium-catalyzed cross-coupling reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-2-(trifluoromethyl)aniline involves the introduction of a cyclopropyl group and a trifluoromethyl group onto aniline.", "Starting Materials": [ "Aniline", "Cyclopropylmagnesium bromide", "Trifluoromethyl iodide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Preparation of cyclopropylmagnesium bromide by reacting cyclopropyl bromide with magnesium in diethyl ether.", "Step 2: Nitration of aniline with nitric acid and sulfuric acid to form 2-nitroaniline.", "Step 3: Reduction of 2-nitroaniline with tin and hydrochloric acid to form 2-aminophenylamine.", "Step 4: Reaction of 2-aminophenylamine with cyclopropylmagnesium bromide to form 5-cyclopropylaniline.", "Step 5: Reaction of 5-cyclopropylaniline with trifluoromethyl iodide in the presence of sodium hydroxide to form 5-cyclopropyl-2-(trifluoromethyl)aniline.", "Step 6: Purification of the product by extraction with ethyl acetate, washing with water, drying with magnesium sulfate, and evaporation of the solvent." ] }

CAS RN

1934790-01-8

Molecular Formula

C10H10F3N

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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